N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical reaction schemes .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions .Scientific Research Applications
Antioxidant and Neuroprotective Agents
Research into compounds with complex molecular structures, similar to N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide, often explores their antioxidant and neuroprotective properties. For example, N-acetylcysteine (NAC), an acetylated amino acid, has garnered attention for its utility in psychiatry and beyond due to its role as a precursor to the antioxidant glutathione, and its modulatory effects on glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011). Such compounds have shown promise in treating a range of psychiatric disorders, indicating a broader potential application for similarly acting molecules in medical research.
Environmental Remediation
Another area of application for complex molecules is in environmental remediation. Studies have looked into the degradation of pharmaceuticals like acetaminophen in water treatment processes, where advanced oxidation processes (AOPs) are employed to break down persistent compounds into less harmful by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022). Research into the specific pathways and by-products of such degradation processes can inform the development of more efficient and environmentally friendly methods of pharmaceutical waste management.
Analytical and Diagnostic Tools
Compounds with unique chemical structures are also studied for their potential roles in analytical and diagnostic applications. For instance, the investigation into antioxidant activity assays can offer insights into the methodologies for evaluating the antioxidant potential of various compounds, which is crucial in determining their therapeutic efficacy and potential side effects (Munteanu & Apetrei, 2021). Understanding these mechanisms is essential for the development of new drugs and therapeutic agents, including those with antioxidant properties that can mitigate oxidative stress-related diseases.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-15(27)23-16-4-8-19(9-5-16)26-21(28)14-20(22(26)29)24-17-2-6-18(7-3-17)25-10-12-30-13-11-25/h2-9,20,24H,10-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTNCRCRTFZPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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